Cas no 2090912-95-9 (5-(trifluoromethyl)thieno3,2-bthiophene-2-carboxylic acid)

5-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid is a fluorinated heterocyclic compound featuring a thienothiophene core with a carboxylic acid functional group and a trifluoromethyl substituent. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and materials chemistry. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid moiety allows for further derivatization. Its rigid, conjugated framework is advantageous in the design of organic semiconductors and optoelectronic materials. The compound's high purity and well-defined reactivity profile ensure consistent performance in synthetic applications, particularly in the development of advanced agrochemicals, bioactive molecules, and functional polymers.
5-(trifluoromethyl)thieno3,2-bthiophene-2-carboxylic acid structure
2090912-95-9 structure
Product Name:5-(trifluoromethyl)thieno3,2-bthiophene-2-carboxylic acid
CAS No:2090912-95-9
MF:C8H3F3O2S2
MW:252.233430147171
CID:5183632
Update Time:2025-06-08

5-(trifluoromethyl)thieno3,2-bthiophene-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • Thieno[3,2-b]thiophene-2-carboxylic acid, 5-(trifluoromethyl)-
    • 5-(trifluoromethyl)thieno3,2-bthiophene-2-carboxylic acid
    • Inchi: 1S/C8H3F3O2S2/c9-8(10,11)6-2-4-3(15-6)1-5(14-4)7(12)13/h1-2H,(H,12,13)
    • InChI Key: VMKAXTQSZREXMF-UHFFFAOYSA-N
    • SMILES: C12C=C(C(F)(F)F)SC=1C=C(C(O)=O)S2

5-(trifluoromethyl)thieno3,2-bthiophene-2-carboxylic acid Pricemore >>

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Additional information on 5-(trifluoromethyl)thieno3,2-bthiophene-2-carboxylic acid

5-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic Acid: A Comprehensive Overview

The compound 5-(trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid, with the CAS number 2090912-95-9, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a thiophene ring system with a trifluoromethyl group and a carboxylic acid functional group. The presence of these functional groups imparts distinctive chemical and physical properties to the molecule, making it a valuable compound for various applications.

Recent studies have highlighted the potential of 5-(trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid in the development of advanced materials. Researchers have explored its role in the synthesis of novel polymers and organic semiconductors. The trifluoromethyl group, known for its electron-withdrawing properties, enhances the electronic characteristics of the molecule, making it suitable for applications in optoelectronics and energy storage devices. For instance, a study published in 2023 demonstrated that this compound can be used as a building block for high-performance organic photovoltaic materials.

The thieno[3,2-b]thiophene moiety in the molecule is another key feature that contributes to its versatility. This bicyclic structure provides stability and rigidity to the molecule, which are essential properties for applications in molecular electronics. Additionally, the carboxylic acid group enables easy functionalization of the compound, allowing for further modification to tailor its properties for specific uses. For example, researchers have successfully incorporated this compound into self-assembled monolayers (SAMs) to create surfaces with enhanced wettability and biocompatibility.

One of the most promising areas of research involving 5-(trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid is its application in drug discovery. The molecule's unique structure makes it an attractive candidate for designing bioactive compounds with potential therapeutic applications. Recent studies have shown that derivatives of this compound exhibit promising activity against certain enzymes associated with neurodegenerative diseases. These findings suggest that further exploration of its pharmacological properties could lead to innovative treatments for conditions such as Alzheimer's disease.

In terms of synthesis, 5-(trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid can be prepared through a variety of routes. One common method involves the coupling reaction of thienothiophene derivatives with trifluoroacetic acid derivatives under specific conditions. This approach allows for precise control over the substitution pattern and functionalization of the molecule. Researchers have also explored alternative synthetic pathways, such as metal-catalyzed cross-coupling reactions and microwave-assisted synthesis, to optimize the production process and improve yield.

The structural versatility of 5-(trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid has also made it a valuable tool in supramolecular chemistry. Its ability to form hydrogen bonds and π–π interactions enables it to participate in self-assembly processes, leading to the formation of complex supramolecular architectures. These structures have potential applications in areas such as molecular recognition, sensing, and catalysis.

Furthermore, recent advancements in computational chemistry have provided deeper insights into the electronic properties of this compound. Density functional theory (DFT) calculations have revealed that the molecule exhibits significant electron-deficient character due to the combined effects of the trifluoromethyl and carboxylic acid groups. This property makes it an excellent candidate for use in electron-deficient polymer systems, which are critical components in modern electronic devices.

In conclusion, 5-(trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid is a multifaceted compound with a wide range of potential applications across various scientific disciplines. Its unique structure and functional groups make it an invaluable tool for researchers working in organic chemistry, materials science, pharmacology, and beyond. As ongoing studies continue to uncover new aspects of its properties and capabilities, this compound is poised to play an increasingly important role in advancing technological and medical innovations.

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